

# Application Notes and Protocols for MMV688845 in Mycobacterium abscessus Research

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## Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic phenylalanine amide **MMV688845**, a promising compound for research and development against Mycobacterium abscessus (M. abscessus). This document details its mechanism of action, in vitro efficacy, and protocols for its application in a laboratory setting.

M. abscessus is an opportunistic, multidrug-resistant nontuberculous mycobacterium (NTM) causing severe respiratory, skin, and soft tissue infections, particularly in individuals with compromised immune systems or pre-existing lung conditions like cystic fibrosis.[1] The intrinsic and acquired drug resistance of M. abscessus makes treatment challenging, necessitating the development of new therapeutic agents.[1] **MMV688845**, initially identified as an anti-Mycobacterium tuberculosis agent, has demonstrated significant bactericidal activity against M. abscessus.[1][2][3][4]

## Mechanism of Action

**MMV688845** functions by inhibiting the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[2][5] Specifically, it targets the RpoB subunit of the RNAP.[1][2][4] This mechanism is distinct from that of rifamycins, a class of antibiotics that also target RpoB but are largely ineffective against M. abscessus due to enzymatic modification.[2][3][4] The unique binding site of **MMV688845** circumvents this resistance mechanism. Resistance to

**MMV688845** has been mapped to mutations in the *rpoB* gene, confirming its target in *M. abscessus*.<sup>[1][2]</sup>



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Caption: Mechanism of action of **MMV688845** in *M. abscessus*.

## Data Presentation

### In Vitro Activity of **MMV688845** against *M. abscessus*

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of **MMV688845** against various *M. abscessus* strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **MMV688845** against *M. abscessus* Reference Strains

Strain	Subspecies	MIC (μM)
ATCC 19977	<i>M. abscessus</i> subsp. <i>abscessus</i>	7.5
Bamboo	<i>M. abscessus</i> subsp. <i>massiliense</i>	6.6
K21	<i>M. abscessus</i> subsp. <i>bolletii</i>	6.6

Data sourced from in vitro studies performed in 7H9 medium.<sup>[1]</sup>

Table 2: Activity of **MMV688845** against Clinical Isolates of *M. abscessus*

Number of Isolates	MIC Range (µM)	MIC <sub>50</sub> (µM)	MIC <sub>90</sub> (µM)
10	3.1 - 12.5	6.25	12.5

Activity was found to be comparable to that against reference strains.[\[1\]](#)

Table 3: Bactericidal Activity and Intracellular Efficacy of **MMV688845**

Assay	Strain	Concentration (µM)	Result
Minimum Bactericidal Concentration (MBC)	ATCC 19977	15	MBC <sub>90</sub> (2x MIC <sub>90</sub> )
Intracellular Activity (THP-1 macrophages)	ATCC 19977	16	MIC <sub>90</sub>

**MMV688845** demonstrates bactericidal activity both in vitro and within a macrophage infection model.[\[1\]](#)

## Synergy with Other Antibiotics

**MMV688845** has shown synergistic or additive effects when combined with other antibiotics used to treat *M. abscessus* infections. This suggests its potential use in combination therapy to enhance efficacy and combat resistance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Synergy of **MMV688845** with Other Antimycobacterial Drugs against *M. abscessus* ATCC 19977

Combination Drug	Interaction
Clarithromycin	Synergy
Rifabutin	Additive

Synergy was determined using checkerboard assays.[\[1\]](#)

## Cytotoxicity

**MMV688845** has been evaluated for cytotoxicity against a panel of mammalian cell lines and showed no significant toxicity at effective concentrations.[\[1\]](#)

Table 5: Cytotoxicity Profile of **MMV688845**

Cell Lines	Assay	Result
A375 (melanoma), HT29 (colon adenocarcinoma), MCF- 7 (breast adenocarcinoma), A2780 (ovarian carcinoma), NIH 3T3 (mouse fibroblast)	Sulforhodamine B (SRB) microculture colorimetric assay	No cytotoxicity observed

This favorable safety profile makes **MMV688845** an attractive candidate for further development.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

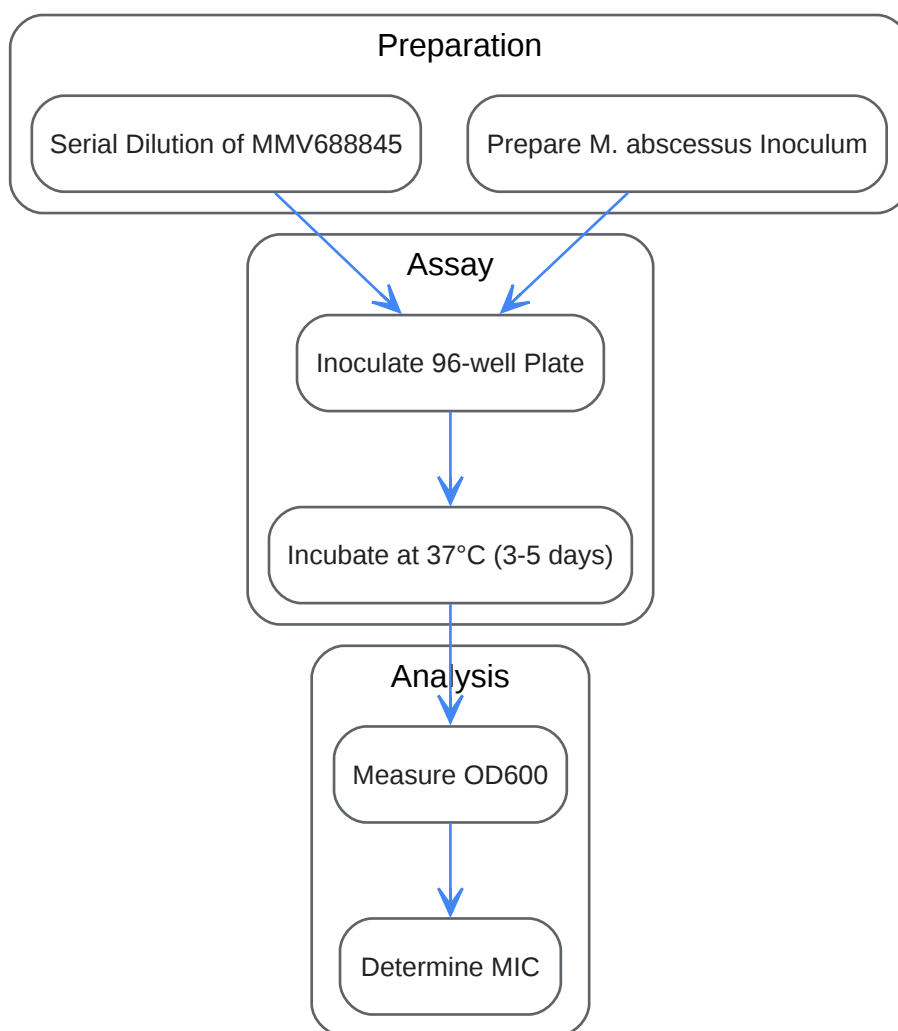
This protocol describes the determination of the MIC of **MMV688845** against *M. abscessus* using a broth microdilution method.

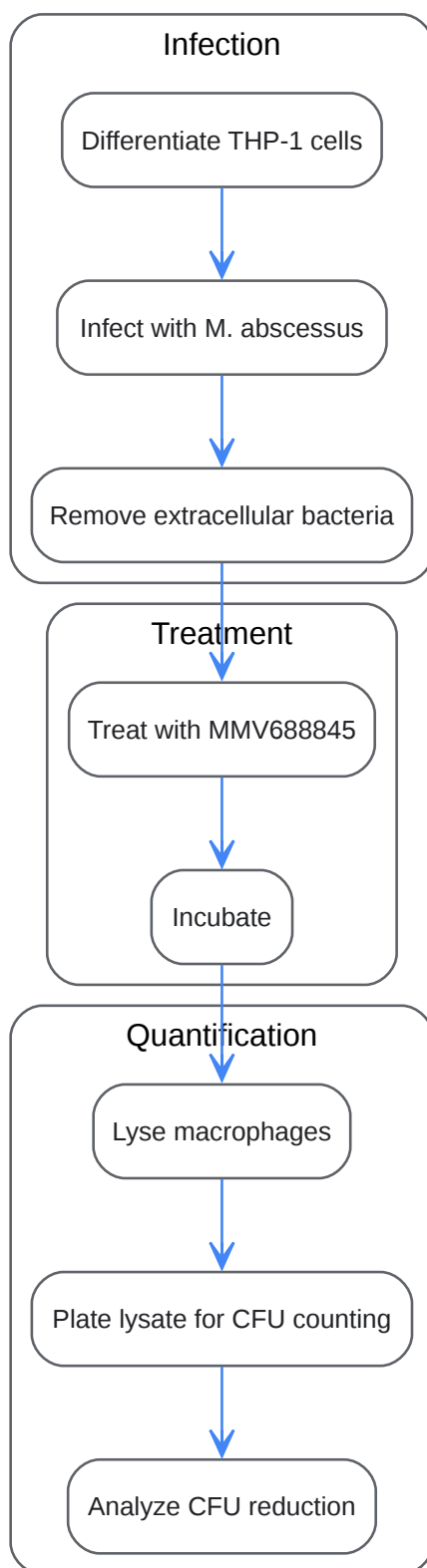
Materials:

- *M. abscessus* culture (logarithmic phase)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
- **MMV688845** stock solution (in DMSO)
- 96-well microtiter plates
- Incubator (37°C)
- Microplate reader (OD<sub>600</sub>)

**Procedure:**

- Prepare a serial two-fold dilution of **MMV688845** in 7H9 broth in a 96-well plate.
- Dilute the *M. abscessus* culture to a final optical density at 600 nm (OD<sub>600</sub>) of 0.01.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).
- Incubate the plates at 37°C for 3-5 days.
- Measure the OD<sub>600</sub> using a microplate reader.
- The MIC is defined as the lowest concentration of **MMV688845** that inhibits visible growth of *M. abscessus*.





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